molecular formula C9H7N3O4 B14404580 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium CAS No. 88059-59-0

4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium

Cat. No.: B14404580
CAS No.: 88059-59-0
M. Wt: 221.17 g/mol
InChI Key: WWSGZBGAXZVKKZ-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and reactivity This compound is part of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a methyl-substituted phenyl compound, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as hydroxylamine or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium involves its ability to react with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the nitro group is replaced by nucleophiles such as hydroxyl or amine groups. This reaction pathway is facilitated by the electron-withdrawing nature of the nitro group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

88059-59-0

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

4-methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C9H7N3O4/c1-6-9(12(15)16-10-6)7-3-2-4-8(5-7)11(13)14/h2-5H,1H3

InChI Key

WWSGZBGAXZVKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NO[N+](=C1C2=CC(=CC=C2)[N+](=O)[O-])[O-]

Origin of Product

United States

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